tert-Butyl (2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)carbamate
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Overview
Description
Tert-butyl (2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)carbamate is a significant intermediate in the synthesis of 1H-indazole derivatives. These compounds are of interest due to their diverse biological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory effects. The title compound is obtained through two substitution reactions, and its structure has been corroborated by various analytical techniques, including FTIR, 1H and 13C NMR spectroscopy, and mass spectrometry. Additionally, single-crystal X-ray diffraction confirms the molecular structure, which is further validated by density functional theory (DFT) calculations .
Synthesis Analysis
- Attack of the chloride ion on the carbocation, resulting in the formation of tert-butyl chloride. The SN1 mechanism predominates due to the stability of the tert-butyl carbocation .
Molecular Structure Analysis
The molecular structure of the title compound has been characterized using various techniques. The single crystal structure, determined by X-ray diffraction, confirms the arrangement of atoms in the crystal lattice. Density functional theory (DFT) calculations validate the optimized molecular structure, showing good agreement with the experimental data. The compound exists in multiple conformers, with a stable conformer accounting for 98.28% of the population .
Chemical Reactions Analysis
When dissolved in water, This compound undergoes hydrolysis to form tert-butyl alcohol. In alcohols, it forms the corresponding t-butyl ethers. The compound can be further modified through reactions such as the Suzuki–Miyaura reaction at the C5 position. Its versatility makes it a valuable intermediate for indazole derivatives .
Scientific Research Applications
Synthesis and Structural Analysis
- The compound has been used as an intermediate in the synthesis of biologically active compounds, such as crizotinib, demonstrating its utility in pharmaceutical research. The synthesis process involves multiple steps, starting from readily available materials, and its structure has been confirmed through various spectroscopic methods (D. Kong et al., 2016).
- Research on tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate, a significant intermediate of 1H-indazole derivatives, showcases the detailed structural analysis through X-ray diffraction and DFT studies, highlighting the importance of understanding the physicochemical properties of such intermediates (W. Ye et al., 2021).
Applications in Polymer and Material Science
- The compound has been utilized in the synthesis of deeply colored polymers containing isoDPP units, indicating its role in creating materials with specific optical properties. Such materials have potential applications in electronics and photonics (Irina Welterlich et al., 2012).
- Another study explored the creation of heterodifunctional polyfluorenes for the generation of nanoparticles, highlighting the compound's utility in developing nanomaterials with bright fluorescence emission. This has implications for bioimaging and sensing technologies (Christoph S. Fischer et al., 2013).
Novel Synthetic Approaches and Medicinal Chemistry
- Innovative synthetic methods have been developed for creating novel compounds, such as the synthesis of tert-butyl 3-(2-(4-amino-3-(2-aminobenzo[d]oxazole-5-yl)-1H-pyrazole[3,4-d] pyrimidine-1-yl) ethoxy) propionate, further emphasizing the compound's significance in the synthesis of targeted mTOR inhibitors (Qi Zhang et al., 2022).
- The compound has also played a crucial role in the development of novel PET probes for imaging mitochondrial complex I activity in the brain, showcasing its potential in diagnostic and therapeutic research (H. Tsukada et al., 2014).
Mechanism of Action
Target of Action
Compounds with similar structures, such as indazole derivatives, have been reported to have a wide range of biological activities, suggesting that they may interact with multiple targets .
Mode of Action
It’s known that the compound can be aromatized at the c5 position through the suzuki–miyaura reaction, which is a type of cross-coupling reaction . This reaction involves the coupling of an organoboron compound (like our compound of interest) with a halide or pseudo-halide using a palladium catalyst .
Pharmacokinetics
It’s important to note that the ph strongly influences the rate of reaction of boronic pinacol esters, which are considerably accelerated at physiological ph . This could potentially impact the bioavailability of the compound.
Result of Action
Given its potential to undergo the suzuki–miyaura reaction, it could potentially be used to create a variety of biologically active compounds .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the pH of the environment can greatly affect the rate of reaction of boronic pinacol esters . Additionally, the presence of a palladium catalyst is necessary for the Suzuki–Miyaura reaction to occur .
Properties
IUPAC Name |
tert-butyl N-[2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24BClN2O4/c1-14(2,3)22-13(21)20-11-8-10(9-19-12(11)18)17-23-15(4,5)16(6,7)24-17/h8-9H,1-7H3,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUCJCQYMGIIITM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)Cl)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24BClN2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10694499 |
Source
|
Record name | tert-Butyl [2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10694499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1246184-56-4 |
Source
|
Record name | tert-Butyl [2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10694499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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